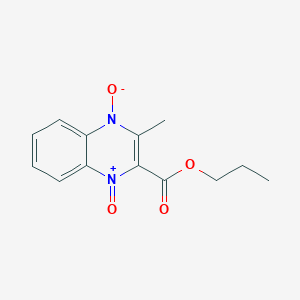
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include the reaction of a substituted benzene derivative with a suitable pyrazine precursor, followed by functional group modifications to introduce the propoxycarbonyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while reduction could produce quinoxaline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a benzene-pyrazine fused ring structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
3-Methylquinoxaline: A derivative with a methyl group at the 3-position.
Uniqueness
3-Methyl-1-oxo-2-(propoxycarbonyl)quinoxalin-1-ium-4(1H)-olate is unique due to the presence of the propoxycarbonyl group, which may impart specific chemical and biological properties not found in other quinoxaline derivatives.
Properties
CAS No. |
92830-02-9 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
propyl 3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-8-19-13(16)12-9(2)14(17)10-6-4-5-7-11(10)15(12)18/h4-7H,3,8H2,1-2H3 |
InChI Key |
FWFBLEOTZPLQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


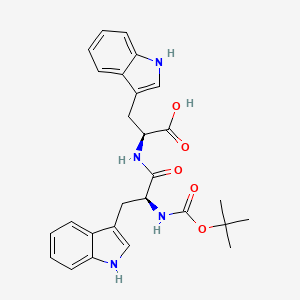

![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

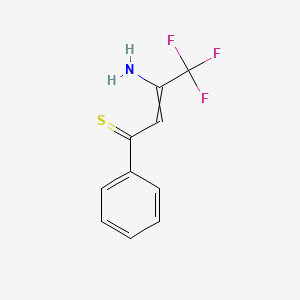
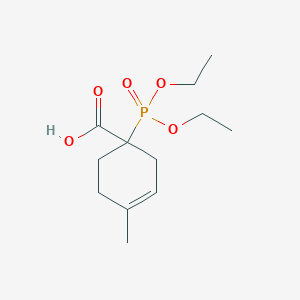
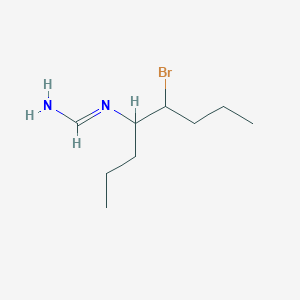
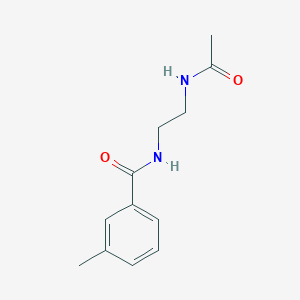

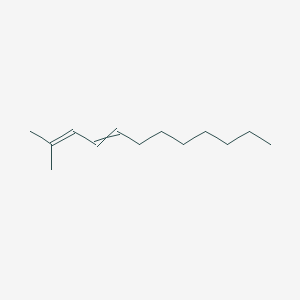
![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
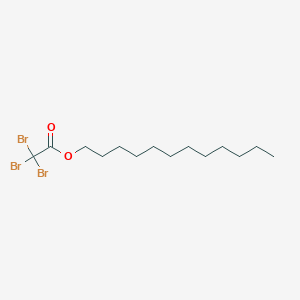
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
